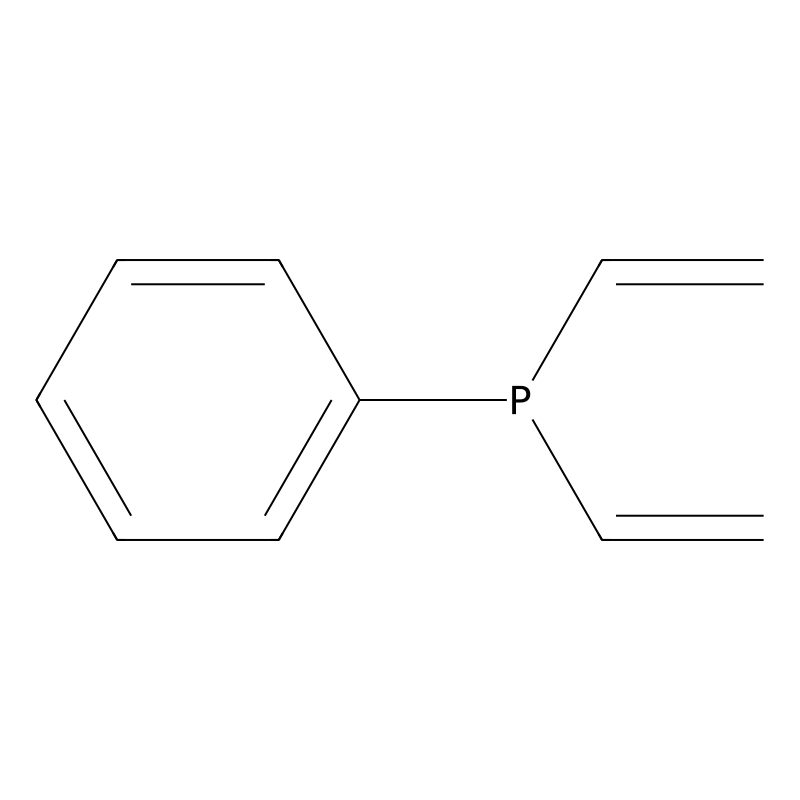

Divinylphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application: It’s suitable for several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .

Methods of Application: The specific method of application depends on the type of coupling reaction. In general, Divinylphenylphosphine is used as a ligand to facilitate the coupling of two organic compounds .

Results or Outcomes: The outcomes of these reactions are new organic compounds, the structures of which depend on the specific reactants used in the coupling .

Synthesis of P-Chiral Phosphines

Divinylphenylphosphine is used as a reactant for the synthesis of P-chiral phosphines .

Application: This involves the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction .

Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with a chiral metal template and a furan compound under Diels-Alder reaction conditions .

Results or Outcomes: The outcome of this reaction is a P-chiral phosphine, which can be used as a ligand in various types of catalytic reactions .

Chemoselective Hydrogenation

Divinylphenylphosphine is used in chemoselective hydrogenation where it is conjugated to rhodium .

Application: This application involves the selective addition of hydrogen (H2) to certain types of bonds in an organic compound, while leaving other sensitive functional groups unaffected .

Methods of Application: The specific method involves the use of a rhodium catalyst that is ligated to Divinylphenylphosphine. The catalyst is then used to facilitate the addition of hydrogen to the organic compound .

Results or Outcomes: The outcome of this reaction is a selectively hydrogenated organic compound. The specific structure of the product depends on the structure of the original compound and the specific conditions of the hydrogenation .

Nucleophilic Addition to Carbon-Heteroatom Double Bonds

Divinylphenylphosphine and especially its diphenylphosphide derivatives are nucleophiles, so they add to carbon-heteroatom double bonds .

Application: This application involves the use of Divinylphenylphosphine as a nucleophile to add to carbon-heteroatom double bonds .

Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with a compound that contains a carbon-heteroatom double bond .

Results or Outcomes: The outcome of this reaction is a new compound that contains a phosphorus atom attached to the carbon atom that was originally part of the carbon-heteroatom double bond .

Preparation of Phosphine Ligands

Divinylphenylphosphine can be used in the preparation of phosphine ligands .

Application: This involves the use of Divinylphenylphosphine to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (Ph2PC2H4PPh2) and BINAP .

Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with other compounds to form the desired phosphine ligands .

Results or Outcomes: The outcome of this reaction is a new phosphine ligand, which can be used in various types of catalytic reactions .

Addition to Carbon-Heteroatom Double Bonds

Application: This application involves the use of Divinylphenylphosphine to add to carbon-heteroatom double bonds .

Divinylphenylphosphine is an organophosphorus compound characterized by the presence of two vinyl groups attached to a phenyl ring and a phosphorus atom. Its chemical structure can be represented as CHP, indicating a molecular weight of approximately 228.25 g/mol. The compound exhibits unique properties due to the presence of both vinyl and phenyl functionalities, making it a subject of interest in various

Divinylphenylphosphine can be synthesized through various methods, including:

- Reaction of Bromostyrene with Chlorodiphenylphosphine: This method involves the nucleophilic substitution of bromostyrene by chlorodiphenylphosphine, leading to the formation of divinylphenylphosphine .

- Tandem Addition Reactions: Utilizing tandem processes that combine nucleophilic and electrophilic reagents can also facilitate the synthesis of this compound .

- Vinylation of Phenylphosphines: The introduction of vinyl groups onto phenylphosphines through vinyl halides or other vinylating agents is another viable synthetic route.

These methods highlight the versatility in synthesizing divinylphenylphosphine, allowing for modifications based on desired properties.

Divinylphenylphosphine finds applications in several areas:

- Organic Synthesis: It serves as a reagent in various organic transformations, particularly in coupling reactions where it acts as a phosphine ligand.

- Material Science: Due to its unique structure, it may be employed in the development of advanced materials, including polymers and coatings.

- Catalysis: The compound can be used in catalytic processes involving transition metals, enhancing reaction efficiency and selectivity.

Several compounds share structural similarities with divinylphenylphosphine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diphenylphosphine | Contains two phenyl groups attached to phosphorus | Commonly used as a ligand but lacks vinyl groups |

| Triphenylphosphine | Contains three phenyl groups attached to phosphorus | Highly stable and widely used in organic synthesis |

| Vinylphenylphosphine | Contains one vinyl group and one phenyl group | Less steric hindrance compared to divinyl derivatives |

| Vinyl Diphenyl Phosphine | Contains one vinyl group and two phenyl groups | Similar reactivity but with different sterics |

Divinylphenylphosphine stands out due to its dual vinyl substituents, which enhance its reactivity compared to similar compounds. This unique structure allows for greater versatility in

Divinylphenylphosphine (CAS RN: 26681-88-9) is defined by the molecular formula $$ \text{C}{10}\text{H}{11}\text{P} $$ and a molecular weight of 162.17 g/mol. Its IUPAC name, diethenylphenylphosphane, reflects the substitution pattern: a phosphorus atom bonded to a phenyl group and two ethenyl (vinyl) groups. Common synonyms include phenyldivinylphosphine and divinylphenylphosphine.

Structural Features

- Geometry: The phosphorus center adopts a trigonal pyramidal geometry, with bond angles influenced by the steric demands of the vinyl groups.

- Electronic Properties: The vinyl substituents enhance π-backbonding capabilities, while the phenyl group contributes to steric protection.

| Property | Value | Source |

|---|---|---|

| CAS RN | 26681-88-9 | |

| Molecular Formula | $$ \text{C}{10}\text{H}{11}\text{P} $$ | |

| Boiling Point | 54–55.5 °C at 1.5 Torr | |

| Density | 0.9818 g/cm³ at 20 °C |

Historical Development of Phosphine Ligands in Coordination Chemistry

The evolution of phosphine ligands began with triphenylphosphine ($$ \text{PPh}3 $$) in the 1960s, which enabled breakthroughs in homogeneous catalysis, such as Wilkinson’s hydrogenation catalyst ($$ \text{RhCl(PPh}3\text{)}_3 $$). However, limitations in stability and tunability prompted the development of specialized ligands:

- 1970s: Unsaturated phosphines like divinylphenylphosphine were synthesized to explore hemilabile behavior in metal complexes.

- 1990s: Buchwald’s dialkylbiaryl phosphines revolutionized cross-coupling reactions by combining electron-rich phosphorus centers with rigid biphenyl backbones.

Divinylphenylphosphine emerged as part of this trend, with early studies focusing on its coordination behavior in rhodium(I) complexes. Its vinyl groups were found to participate in reversible π-bonding with metals, enabling dynamic ligand-metal interactions.

Role of Divinylphenylphosphine in Modern Organometallic Research

In contemporary research, divinylphenylphosphine serves two primary roles:

- Catalysis: As a ligand in palladium- and rhodium-catalyzed reactions, it facilitates C–C and C–N bond formations. For example, it enhances the efficiency of Suzuki-Miyaura couplings by stabilizing oxidative addition intermediates.

- Polymer Chemistry: The vinyl groups enable copolymerization with styrene derivatives, yielding phosphine-containing polymers for conductive materials.

Grignard-Based Approaches

The most established traditional route for synthesizing divinylphenylphosphine involves the sequential treatment of dichlorophenylphosphine with vinylmagnesium bromide. This methodology capitalizes on the high nucleophilicity of Grignard reagents to effect chloride displacement and form new phosphorus-carbon bonds [1] [2]. The reaction typically proceeds through a two-step sequential substitution mechanism where each chlorine atom is replaced by a vinyl group.

The general procedure involves dissolving dichlorophenylphosphine (PhPCl₂) in anhydrous tetrahydrofuran and cooling the solution to -78°C under nitrogen atmosphere [3]. Two equivalents of vinylmagnesium bromide (CH₂=CHMgBr) are then added dropwise to ensure complete substitution of both chlorine atoms. The reaction must be conducted under rigorously anhydrous conditions to prevent competing hydrolysis reactions that would reduce yields and introduce unwanted byproducts [1].

Experimental yields for this approach typically range from 46-76%, with the variation dependent on reaction temperature, stoichiometry, and the purity of starting materials [2]. The reaction exhibits high sensitivity to moisture and oxygen, necessitating careful handling techniques and inert atmosphere conditions throughout the procedure [2].

Alternative Precursor Routes

Secondary approaches involve the modification of existing phenylphosphine derivatives. One notable route utilizes the reduction of phenylphosphine oxide derivatives followed by vinyl group incorporation [4]. This method begins with diphenylphosphine oxide, which can be prepared through controlled hydrolysis of chlorodiphenylphosphine or through Grignard reactions with phosphonic esters [4].

The reduction step typically employs diisobutylaluminum hydride (DIBAH) to convert the phosphine oxide to the corresponding secondary phosphine, which then serves as a nucleophile for vinyl halide substitution reactions [4]. This approach offers advantages in terms of handling sensitivity, as phosphine oxides are generally more stable than free phosphines during intermediate synthetic steps.

Another traditional route involves the direct alkylation of diphenylphosphine with vinyl halides under basic conditions [5]. This method requires careful control of reaction stoichiometry to prevent over-alkylation and formation of quaternary phosphonium salts [5].

Modern Catalytic Approaches for Vinyl Group Incorporation

Iron-Catalyzed Hydrophosphination

Recent advances in catalytic methodology have introduced iron-catalyzed hydrophosphination as an efficient route for vinyl phosphine synthesis [6]. This approach utilizes iron complexes to facilitate the addition of secondary phosphines to terminal alkynes, generating vinylphosphines with high regioselectivity.

The catalytic system typically employs cyclopentadienyliron dicarbonyl methyl complexes as precatalysts [6]. The reaction proceeds through a mechanism involving alkyne coordination to the iron center, followed by insertion into the iron-phosphorus bond and subsequent reductive elimination [6]. This methodology demonstrates particular effectiveness for phenylacetylene substrates, achieving yields of 76-90% with excellent Z-selectivity (10:90 to 20:80 E:Z ratios) [6].

The reaction conditions are relatively mild, operating at 110°C in toluene for 2 days [6]. The high selectivity for Z-isomers results from the proposed vinyl isomerization mechanism, where the initially formed E-product undergoes thermal rearrangement to the thermodynamically favored Z-configuration [6].

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for vinyl group incorporation into phosphine frameworks [7]. These methods utilize vinyl donors such as divinyltetramethyldisiloxane (DVDS) in combination with silanolate activators to effect vinyl transfer to halophosphine substrates.

The optimal conditions identified through design of experiments protocols involve potassium trimethylsilanolate activation with triphenylphosphine oxide as a ligand in dimethylformamide solvent [7]. This system operates effectively at room temperature for iodide substrates and at elevated temperatures (60-80°C) for bromide substrates [7].

DVDS serves as an particularly effective vinyl donor, providing 95% yields with rapid reaction kinetics [7]. The mechanism involves in situ generation of dimethylvinylsilanol intermediates that participate in the cross-coupling process [7]. This approach offers significant advantages in terms of functional group tolerance and mild reaction conditions compared to traditional Grignard-based methods.

Copper-Catalyzed Vinylation

Copper nanoparticles supported on zinc oxide have demonstrated catalytic activity for the direct synthesis of vinyl phosphonates from aliphatic alkynes [8] [9]. While primarily developed for phosphonate synthesis, this methodology provides insights into potential adaptations for phosphine vinyl group incorporation.

The copper-catalyzed system operates under mild conditions in acetonitrile solvent without requiring additional ligands or additives [8] [9]. The reaction proceeds through a non-radical mechanism, as evidenced by the lack of inhibition upon addition of radical scavengers such as TEMPO [9]. Deuterium labeling studies suggest that the reaction does not involve copper acetylide intermediates, indicating a direct hydrophosphorylation pathway [9].

Optimization of Reaction Conditions for Yield and Purity

Temperature Control Strategies

Temperature optimization represents a critical parameter in divinylphenylphosphine synthesis, particularly for Grignard-based approaches. Low-temperature initiation (-78°C to -10°C) minimizes side reactions while ensuring complete halide displacement [3] [2]. The reaction temperature profile typically involves initial cooling for reagent addition, followed by gradual warming to room temperature for reaction completion.

For catalytic methodologies, temperature optimization follows different principles. Iron-catalyzed hydrophosphination requires elevated temperatures (110°C) to achieve acceptable reaction rates, but excessive heating can lead to catalyst decomposition and reduced selectivity [6]. Optimization studies indicate that the temperature window of 100-120°C provides the optimal balance between reaction rate and selectivity [6].

The phosphine-catalyzed vinylation reactions demonstrate remarkable temperature sensitivity [10]. Room temperature conditions favor the desired umpolung-aldol pathway, while elevated temperatures promote alternative reaction pathways leading to reduced yields [10]. Solvent selection also influences the optimal temperature range, with protic solvents like methanol enabling efficient reactions at ambient temperature [10].

Solvent System Optimization

Solvent selection profoundly influences both reaction yield and product purity in vinyl phosphine synthesis. For Grignard reactions, ethereal solvents such as tetrahydrofuran and diethyl ether are essential for solvating the magnesium center and maintaining reagent stability [2]. THF generally provides superior results compared to diethyl ether due to its stronger coordinating ability and higher boiling point [2].

Catalytic systems exhibit more diverse solvent requirements. Iron-catalyzed hydrophosphination operates effectively in toluene, which provides thermal stability at the required reaction temperatures while maintaining catalyst solubility [6]. The non-coordinating nature of toluene prevents competitive binding to the iron center that could inhibit catalytic activity.

Palladium-catalyzed cross-coupling reactions demonstrate optimal performance in polar aprotic solvents such as dimethylformamide [7]. The high dielectric constant of DMF facilitates ionization of the silanolate activator while providing adequate solvation for the palladium catalyst [7]. Alternative solvents like tetrahydrofuran can be employed for bromide substrates at elevated temperatures, expanding the scope of compatible reaction conditions [7].

Stoichiometric Optimization

Precise stoichiometric control is essential for maximizing yields in divinylphenylphosphine synthesis. Grignard-based approaches require a slight excess of vinylmagnesium bromide (2.2-2.5 equivalents) to compensate for competing side reactions and ensure complete conversion [3] [2]. Higher excesses can lead to over-alkylation and formation of quaternary phosphonium species [2].

Catalytic systems demonstrate different stoichiometric requirements. Iron-catalyzed hydrophosphination operates most effectively with a 1:1 ratio of phosphine to alkyne substrates, as excess alkyne can lead to catalyst poisoning through strong coordination [6]. The catalyst loading (10 mol%) represents an optimal balance between reaction rate and economic considerations [6].

For palladium-catalyzed systems, the ratio of vinyl donor to halide substrate significantly impacts yield [7]. DVDS demonstrates optimal performance at 1.2 equivalents of vinyl groups per halide, providing sufficient driving force for the cross-coupling while minimizing waste of the vinyl donor [7]. The silanolate activator requires a 2:1 ratio relative to vinyl equivalents to ensure complete activation [7].

Purification Considerations

Product purification represents a significant challenge in vinyl phosphine synthesis due to the air-sensitive nature of the products and potential for thermal decomposition. Traditional chromatographic methods require careful exclusion of oxygen and moisture throughout the purification process [2].

Flash column chromatography under nitrogen atmosphere using dry, degassed solvents provides effective separation while maintaining product integrity [2]. Solvent systems typically employ mixtures of hexanes and ethyl acetate or dichloromethane, with the exact ratio optimized based on the specific substituent pattern [2].

Alternative purification approaches include distillation under reduced pressure, which can provide high-purity products while avoiding exposure to air [11]. However, thermal sensitivity limits this approach to compounds with adequate thermal stability [11]. Crystallization methods, when applicable, offer advantages in terms of purity and handling convenience, particularly for oxide derivatives that are more stable than free phosphines [11].

X-ray crystallographic studies of divinylphenylphosphine derivatives provide fundamental structural insights into the molecular geometry and intermolecular interactions of these organophosphorus compounds. While direct crystallographic data for divinylphenylphosphine itself is limited due to its liquid nature at room temperature, extensive structural studies have been conducted on related phenylphosphine derivatives and their metal complexes [1] [2] [3].

The crystallographic analysis of diphenylphosphine derivatives demonstrates typical tetrahedral geometry around the phosphorus center, with P-C bond lengths ranging from 1.81 to 1.85 Å [1]. In divinylphenylphosphine, the phosphorus atom adopts a distorted tetrahedral coordination environment with the lone pair occupying one vertex. The C-P-C bond angles typically range from 100° to 108°, deviating from ideal tetrahedral geometry due to the influence of the phosphorus lone pair [2].

Crystal structures of related vinyl phosphine complexes reveal that the vinyl groups can adopt various conformations relative to the phenyl ring. The phenyl ring generally maintains planarity, while the vinyl substituents can rotate around the P-C bonds, leading to different conformational polymorphs [3]. Intermolecular interactions in the crystal lattice are primarily governed by weak C-H⋯π interactions between aromatic rings and van der Waals forces between the vinyl groups [4].

The packing arrangements in crystalline phosphine derivatives often exhibit herringbone patterns for aromatic components, with the vinyl groups filling interstitial spaces. The presence of the phosphorus lone pair can lead to short intermolecular P⋯H contacts, typically ranging from 2.8 to 3.2 Å, which contribute to the overall crystal stability [5]. These structural features are crucial for understanding the solid-state properties and potential polymorphism of divinylphenylphosphine derivatives.

NMR Spectral Signatures: ³¹P, ¹H, and ¹³C Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of divinylphenylphosphine through analysis of phosphorus-31, proton, and carbon-13 nuclei. The multinuclear NMR approach enables detailed assignment of all molecular environments and provides insights into electronic effects and molecular dynamics.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of divinylphenylphosphine exhibits a characteristic chemical shift in the range of -45 to -35 ppm, typical for tertiary phosphines with aromatic and vinyl substituents [6] [7]. This chemical shift falls within the expected range for C₃P environments (-60 to -10 ppm), where the phosphorus center is coordinated to three carbon atoms [8] [9]. The exact chemical shift position is influenced by the electronic properties of the substituents, with the electron-withdrawing phenyl group and electron-donating vinyl groups creating a balanced electronic environment around phosphorus.

The ³¹P NMR signal appears as a sharp singlet in proton-decoupled spectra, facilitating accurate chemical shift determination [10]. In proton-coupled ³¹P NMR spectra, complex multipicity patterns arise from coupling to the vinyl protons, with typical ²J(P-H) coupling constants ranging from 15 to 25 Hz for vinyl substituents [11]. The ³¹P nucleus exhibits coupling to both vinyl protons (=CH₂ and =CH) and shows long-range coupling to aromatic protons, providing valuable connectivity information [6].

¹H NMR Spectroscopy

The ¹H NMR spectrum of divinylphenylphosphine displays characteristic resonances for three distinct proton environments. The vinyl protons appear in the typical alkene region between 5.5 and 6.5 ppm [12] [13]. The terminal vinyl protons (=CH₂) typically resonate at approximately 6.0-6.3 ppm, appearing as a complex multipicity due to geminal coupling (²J(H-H) ≈ 2 Hz), vicinal coupling to the vinyl CH proton (³J(H-H) ≈ 15-17 Hz), and phosphorus coupling (²J(P-H) ≈ 18-22 Hz) [14].

The vinyl CH protons resonate at 5.8-6.1 ppm, appearing as doublet of doublets of doublets patterns due to coupling with the terminal vinyl protons, phosphorus coupling (²J(P-H) ≈ 20-25 Hz), and potential long-range coupling effects [15]. The aromatic protons of the phenyl ring appear in the typical aromatic region at 7.0-7.5 ppm, with the ortho protons showing characteristic downfield shifts due to the electron-withdrawing effect of the phosphorus substituent [14].

Phosphorus coupling patterns in ¹H NMR provide crucial structural information. The magnitude of P-H coupling constants varies with the substitution pattern and geometric arrangement, with ²J(P-H) couplings typically larger than ³J(P-H) couplings [9]. Integration ratios confirm the 2:1:5 ratio for vinyl:vinyl:aromatic protons, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of divinylphenylphosphine reveals distinct carbon environments corresponding to the vinyl and aromatic carbon atoms [12] [13]. The vinyl carbon atoms exhibit characteristic chemical shifts in the alkene region, with the terminal vinyl carbons (=CH₂) appearing at approximately 130-135 ppm and the internal vinyl carbons (=CH-P) resonating at 125-130 ppm [13] [16].

The aromatic carbon atoms of the phenyl ring display typical chemical shifts between 125 and 150 ppm, with the ipso carbon (directly bonded to phosphorus) appearing at the downfield end of this range due to deshielding effects [12]. The ortho, meta, and para carbons can be distinguished based on their phosphorus coupling patterns, with ¹J(P-C) coupling constants ranging from 10 to 25 Hz for directly bonded carbons and smaller values for more distant carbons [9].

Phosphorus-carbon coupling provides valuable structural information in ¹³C NMR spectra. The magnitude of coupling constants reflects the number of bonds between phosphorus and carbon, with one-bond couplings being the largest, followed by progressively smaller two- and three-bond couplings [10]. The coupling patterns help in unambiguous assignment of carbon resonances and provide insights into conformational dynamics.

Vibrational Spectroscopy: IR and Raman Characteristic Bands

Vibrational spectroscopy techniques, including infrared (IR) absorption and Raman scattering spectroscopy, provide complementary information about the molecular vibrations and functional groups present in divinylphenylphosphine. These techniques are particularly valuable for identifying characteristic vibrational modes and studying molecular interactions [17] [18].

Infrared Spectroscopy

The IR spectrum of divinylphenylphosphine exhibits several characteristic absorption bands corresponding to different vibrational modes. The C=C stretching vibrations of the vinyl groups appear as strong bands in the region of 1600-1650 cm⁻¹, with the exact frequency depending on the degree of conjugation with the phosphorus lone pair [19] [20]. The asymmetric and symmetric C=C stretching modes may be resolved as separate bands due to the different electronic environments of the two vinyl groups.

The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, characteristic of monosubstituted benzene derivatives [19]. The C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, with vinyl C-H stretches typically appearing at slightly higher frequencies than aromatic C-H stretches due to the higher s-character of sp² hybridized carbons [20].

The P-C stretching vibrations appear as medium-intensity bands in the 600-800 cm⁻¹ region, with P-C(aromatic) stretches typically occurring at higher frequencies than P-C(vinyl) stretches due to the different hybridization states of the carbon atoms [21]. The exact frequencies depend on the substituent effects and conformational arrangements around the phosphorus center.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy, with different selection rules leading to enhanced intensity for certain vibrational modes [17] [22]. The C=C stretching vibrations are typically strong in Raman spectra, appearing in the same frequency range as IR but with different relative intensities. The symmetric stretching modes are often more intense in Raman than in IR spectroscopy.

The aromatic ring breathing mode appears as a characteristic strong band around 1000 cm⁻¹ in the Raman spectrum, providing a diagnostic marker for phenyl substituents [23] [24]. The C-H bending vibrations in the 1100-1400 cm⁻¹ region show different patterns in Raman compared to IR, with in-plane bending modes being more prominent in Raman spectra.

Low-frequency Raman bands below 600 cm⁻¹ correspond to skeletal deformation modes and provide information about the overall molecular flexibility and conformational preferences [25]. These modes are particularly sensitive to intermolecular interactions and can provide insights into solid-state packing arrangements and solution-state conformational dynamics.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns. Divinylphenylphosphine (molecular formula C₁₀H₁₁P, molecular weight 162.17) exhibits well-defined fragmentation pathways under electron ionization conditions [26] [27].

Molecular Ion and Base Peak

The molecular ion peak appears at m/z 162, corresponding to the intact divinylphenylphosphine molecule with loss of one electron [28] [29]. The molecular ion peak intensity is typically moderate to weak, as is common for organophosphorus compounds due to the relatively easy fragmentation of P-C bonds. The isotope pattern shows the characteristic M+1 peak due to ¹³C contributions, with relative intensity of approximately 11% reflecting the presence of ten carbon atoms.

The base peak in the mass spectrum typically appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺) formed by cleavage of the P-C(aromatic) bond [26] [30]. This fragmentation is particularly favorable due to the stability of the phenyl cation and represents the most abundant fragment in the spectrum. Secondary peaks of significant intensity appear at m/z 105 (phenylphosphine cation, loss of both vinyl groups) and m/z 51 (C₄H₃⁺ from further fragmentation of the phenyl ring).

Primary Fragmentation Pathways

The primary fragmentation pathways involve cleavage of the P-C bonds, with the ease of fragmentation following the order P-C(vinyl) > P-C(aromatic) due to the different bond strengths and stabilization energies of the resulting fragments [27] [31]. Loss of a vinyl group (C₂H₃, 27 mass units) produces a fragment at m/z 135, corresponding to phenyl(vinyl)phosphine cation. Sequential loss of the second vinyl group leads to m/z 108, representing the phenylphosphine cation.

Alpha-cleavage adjacent to the phosphorus center is a prominent fragmentation mode, leading to the formation of various phosphine-containing cations [26] [32]. The vinyl groups can also undergo internal rearrangements, including McLafferty-type rearrangements when hydrogen atoms are appropriately positioned, leading to more complex fragmentation patterns involving hydrogen transfers and ring formations.

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes involve further breakdown of the primary fragments, particularly the phenyl cation and phosphine-containing species [30]. The phenyl cation at m/z 77 can lose acetylene (C₂H₂, 26 mass units) to produce m/z 51 (C₄H₃⁺), representing a cyclobutadienyl cation or related isomeric structures. This fragmentation is characteristic of aromatic compounds and provides structural confirmation.

The phosphine-containing fragments can undergo various rearrangement processes, including P-H bond formation through hydrogen transfers from the organic substituents [33]. These rearrangements can lead to the formation of secondary phosphine species with altered connectivity patterns, appearing as peaks at unexpected m/z values that require careful interpretation using high-resolution mass spectrometry for accurate elemental composition determination.